![molecular formula C27H30N4O4S B2926108 7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-64-3](/img/structure/B2926108.png)
7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C27H30N4O4S and its molecular weight is 506.62. The purity is usually 95%.
BenchChem offers high-quality 7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Quinazoline derivatives, closely related to the chemical structure , have been synthesized and characterized for their potential anticancer activity. These compounds have shown remarkable activity against certain cancer cell lines, highlighting their importance in developing new antitumor agents. The synthesis methods and optimization, alongside the anticancer activity of these compounds, provide a foundation for further exploration in cancer therapy (Noolvi & Patel, 2013).
Antimicrobial Activity
Some novel quinazoline derivatives have exhibited significant antimicrobial activities, including antibacterial and antifungal effects. These compounds have been tested against various pathogenic bacteria and fungi, showing promising results that could lead to new treatments for infectious diseases (Alagarsamy et al., 2006).
Pharmacological Investigations
The pharmacological properties of quinazoline derivatives have been extensively investigated, revealing their potential as H1-antihistaminic agents. These studies indicate that the quinazoline framework can be utilized to develop new classes of H1-antihistamines with significant protective effects against histamine-induced bronchospasm in guinea pigs, presenting an avenue for the creation of new therapeutic agents (Alagarsamy et al., 2005).
Antibacterial Agents for Agriculture
Quinazolinylpiperidinyl moiety containing triazole derivatives have shown good to excellent antibacterial activities against rice bacterial pathogen Xanthomonas oryzae pv. oryzae. These findings suggest their potential as new agricultural bactericides, offering a promising strategy for managing bacterial diseases in crops (Yang & Bao, 2017).
Antitumor and Enzyme Inhibition
Recent studies on quinazoline derivatives have also explored their structure through crystallography, DFT analysis, molecular docking, and antitumor activity evaluation. These compounds have shown favorable interactions with proteins and enzymes, such as SHP2, and exhibited significant antitumor activities, suggesting their potential for therapeutic application in cancer treatment (Zhou et al., 2021).
特性
IUPAC Name |
7-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4S/c32-25(30-12-8-20(9-13-30)29-10-2-1-3-11-29)19-6-4-18(5-7-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h4-7,14-15,20-21H,1-3,8-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNZRSVPEFLJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-(4-fluorophenyl)-2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]acetate](/img/structure/B2926026.png)

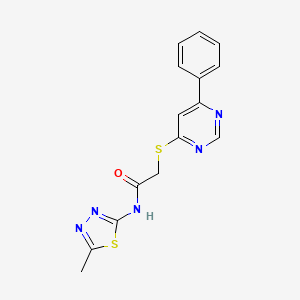
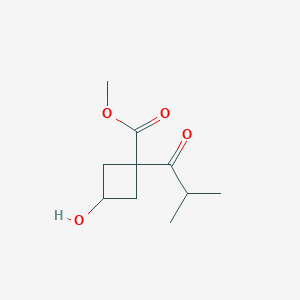

![N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926035.png)

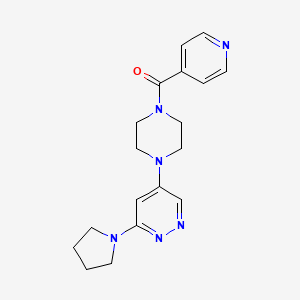

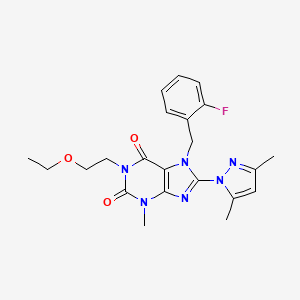
![(E)-4-methoxy-N'-phenyl-N-[(6Z)-2,2,4-trimethoxy-7-phenyl-6H,7H-2lambda5-[1,3]thiazolo[4,5-d][1,3,2]diazaphosphinin-6-ylidene]benzene-1-carboximidamide](/img/structure/B2926045.png)
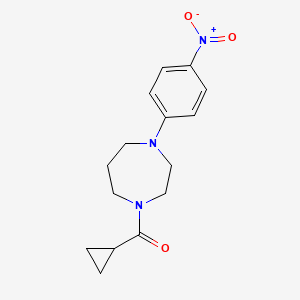
![4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2926047.png)
